Vilazodone D8
Description
Properties
Molecular Formula |
C26H19D8N5O2 |
|---|---|
Molecular Weight |
449.57 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Vilazodone and Principles of Deuterated Analog Design
Executive Summary
Vilazodone (Viibryd) represents a distinct class of serotonergic modulators known as SPARIs (Serotonin Partial Agonist and Reuptake Inhibitors).[1] Unlike traditional SSRIs, which rely solely on transporter blockade, Vilazodone synergizes SERT inhibition with 5-HT1A partial agonism .[1] This dual mechanism aims to accelerate the onset of antidepressant efficacy by rapidly desensitizing presynaptic autoreceptors while directly stimulating postsynaptic targets.
This guide analyzes the molecular pharmacodynamics of Vilazodone and explores the mechanistic utility of its Deuterated Analogs . While currently utilized primarily as stable isotope-labeled internal standards (e.g., Vilazodone-d8) in bioanalysis, the application of the Deuterium Kinetic Isotope Effect (DKIE) to the Vilazodone scaffold offers a theoretical framework for optimizing metabolic stability and reducing CYP3A4 dependency.
Molecular Mechanism of Action (MoA)
The SPARI Dual-Target System
Vilazodone’s efficacy stems from its high-affinity binding to two distinct proteins within the serotonergic synapse.
| Target | Affinity ( | Functional Role | Physiological Outcome |
| SERT (Serotonin Transporter) | 0.1 nM | Reuptake Inhibition | Blocks 5-HT reuptake into the presynaptic terminal, increasing synaptic 5-HT concentration.[1] |
| 5-HT1A Receptor | 2.1 nM | Partial Agonism | Presynaptic: Desensitizes autoreceptors (preventing negative feedback). Postsynaptic: Direct activation promotes downstream signaling (anxiolysis/antidepressant effect). |
Signaling Cascade & Feedback Loop
The critical differentiator of Vilazodone is its interaction with the Somatodendritic 5-HT1A Autoreceptor .
-
Traditional SSRIs: Initially increase 5-HT, which activates inhibitory 5-HT1A autoreceptors. This causes a temporary reduction in serotonin neuron firing (negative feedback), delaying therapeutic onset until these receptors downregulate (2–4 weeks).
-
Vilazodone (SPARI): The intrinsic partial agonist activity competitively occupies the 5-HT1A autoreceptor.[1][2][3][4][5] It provides a "ceiling" effect—preventing full inhibition by endogenous serotonin while accelerating the desensitization process.
Visualization: SPARI Signaling Pathway
The following diagram illustrates the concurrent inhibition of SERT and modulation of 5-HT1A receptors.
Figure 1: Dual mechanism of Vilazodone bypassing the negative feedback loop typical of SSRIs.
The Deuterated Analog: Mechanism & Utility[6][7]
Deuteration involves replacing specific Hydrogen atoms (
Rationale for Deuterating Vilazodone
Vilazodone is extensively metabolized by CYP3A4 (and minorly by CYP2C19/2D6).[2] This creates two specific challenges in drug development and analysis:
-
Metabolic Liability: Susceptibility to CYP3A4 inducers/inhibitors (e.g., Ketoconazole increases Vilazodone AUC by 50%).
-
Bioanalytical Precision: Quantifying Vilazodone in plasma requires an Internal Standard (IS) that mimics the drug's ionization but resolves by mass.
Structural Modification Strategy (Metabolic Switching)
To create a "Deuterated Vilazodone" with improved pharmacokinetics (longer half-life, lower clearance), medicinal chemists target the Metabolic Soft Spots .
-
Target Site: The Piperazine Ring or the Butyl chain linker.
-
Mechanism: CYP450 enzymes typically initiate metabolism via Carbon-Hydrogen bond abstraction (oxidation).
-
The Effect: Replacing H with D at the
-carbon relative to the nitrogen in the piperazine ring increases the activation energy required for CYP3A4 oxidation ( ).
Application: Vilazodone-d8 as an Internal Standard
In current research, the deuterated analog (Vilazodone-d8) is the gold standard for LC-MS/MS bioanalysis. It corrects for matrix effects and ionization suppression.
Protocol: LC-MS/MS Quantification using Vilazodone-d8
This protocol validates plasma concentrations for PK studies.
Reagents:
-
Analyte: Vilazodone HCl.
-
Internal Standard (IS): Vilazodone-d8 (Deuterated at the indole or piperazine moiety).
-
Matrix: Human Plasma (K2EDTA).
Step-by-Step Workflow:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 200 µL of Acetonitrile containing Vilazodone-d8 (20 ng/mL).
-
Rationale: The IS must be added before extraction to track recovery losses.
-
Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
-
Chromatographic Separation:
-
Inject 5 µL of supernatant onto a C18 Column (e.g., Waters XBridge, 2.1 x 50mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
-
Mass Spectrometry Detection (MRM Mode):
-
Monitor precursor-to-product ion transitions.
-
Vilazodone:
(Quantifier). -
Vilazodone-d8:
(Quantifier). -
Note: The +8 Da shift ensures no cross-talk between the drug and the analog.
-
Metabolic Pathways & Deuteration Logic
The following diagram maps the primary metabolic clearance of Vilazodone and identifies where deuteration is applied to inhibit enzymatic degradation.
Figure 2: Impact of deuteration on CYP3A4-mediated clearance (Metabolic Shunting).
References
-
Stahl, S. M. (2014).[3] Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor. CNS Spectrums.[1] Link
-
Cruz, M. P. (2012). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. Pharmacy and Therapeutics.[4][6][7][8] Link
-
Boinpally, R., et al. (2014). Influence of CYP3A4 induction/inhibition on the pharmacokinetics of vilazodone in healthy subjects. Clinical Therapeutics. Link
-
Timmerman, P., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Link
Sources
- 1. droracle.ai [droracle.ai]
- 2. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 3, Double-Blind, Randomized, Placebo-Controlled Study of Vilazodone in Adolescents with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilazodone for the Treatment of Depression: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Vilazodone metabolism and potential for isotopic exchange
Initiating Search Protocols
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Exploring Isotopic Exchange
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Technical Guide: In Vitro Bioanalytical Applications of Vilazodone-D8
Executive Summary
This technical guide details the experimental utility of Vilazodone-D8 (Deuterated Vilazodone), a stable isotope-labeled analog of the SPARI (Serotonin Partial Agonist and Reuptake Inhibitor) antidepressant Vilazodone. While Vilazodone targets the Serotonin Transporter (SERT) and 5-HT1A receptors, Vilazodone-D8 serves as a critical Internal Standard (IS) in bioanalytical workflows.[1]
This document provides rigorous protocols for LC-MS/MS method development, metabolic stability profiling (microsomal clearance), and protein binding assays. It emphasizes the elimination of matrix effects and the precise quantification required for pharmacokinetic (PK) validation in drug development.
Part 1: The Isotopic Advantage in SPARI Analysis
The Role of Vilazodone-D8
In quantitative bioanalysis, the "gold standard" for error correction is a stable isotope-labeled internal standard (SIL-IS). Vilazodone-D8 (
Why D8?
-
Co-Elution: Vilazodone-D8 co-elutes with the analyte, meaning it experiences the exact same ionization suppression or enhancement from the biological matrix (plasma/microsomes) at the electrospray source.
-
Mass Resolution: The +8 Da shift prevents "cross-talk" (isotopic overlap) between the analyte and the IS, which can occur with lighter labels (e.g., D3 or D4) in high-concentration samples.
Mechanistic Context (The Analyte)
To understand the assay requirements, one must understand the target. Vilazodone acts via a dual mechanism:[2]
This dual activity requires high-sensitivity assays to detect low nanomolar concentrations in receptor binding studies.
Figure 1: The dual mechanism of Vilazodone.[6][8][9] The high affinity (sub-nanomolar IC50) necessitates the high sensitivity provided by Vilazodone-D8 calibrated LC-MS/MS assays.
Part 2: Analytical Method Development (LC-MS/MS)
The core application of Vilazodone-D8 is correcting for matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Method Validation
Objective: Establish a linear, accurate quantification method for Vilazodone in human or rat plasma.
Reagents & Materials
-
Internal Standard: Vilazodone-D8 (Target concentration: 50 ng/mL).
-
Matrix: Drug-free plasma (K2EDTA).
-
Mobile Phase A: 0.1% Formic Acid in Water (enhances protonation).
-
Mobile Phase B: Acetonitrile (ACN).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve Vilazodone-D8 in DMSO to 1 mg/mL.
-
Dilute to working IS solution (50 ng/mL) in 50:50 Methanol:Water.
-
-
Sample Processing (Protein Precipitation):
-
Aliquot 50
L of plasma sample.[11] -
Add 10
L of Vilazodone-D8 working solution. -
Add 150
L of ice-cold Acetonitrile (precipitating agent). -
Vortex for 60 seconds; Centrifuge at 12,000 x g for 10 mins at 4°C.
-
Transfer supernatant to autosampler vials.
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8
m). -
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
-
MS/MS Parameters (ESI Positive Mode):
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions (Quantification)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Vilazodone | 442.2 | 155.1 | 35 | Analyte |
| Vilazodone-D8 | 450.2 | 155.1* | 35 | Internal Standard |
Note: The product ion (155.1) corresponds to the piperazine/indole fragment. Verify the D8 labeling position; if the label is on the piperazine ring, the D8 product ion will shift to ~163.1. Always run a product ion scan on your specific D8 batch.
Part 3: In Vitro Metabolic Stability (Microsomal Clearance)
Vilazodone is extensively metabolized by CYP3A4 (and minorly by CYP2C19/2D6).[12][13] Vilazodone-D8 is essential here to normalize data when calculating Intrinsic Clearance (
Protocol: Microsomal Incubation
Objective: Determine the metabolic half-life (
-
Incubation System:
-
Liver Microsomes (Human/Rat): 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Vilazodone (Substrate): 1
M final concentration.
-
-
Reaction Initiation:
-
Pre-incubate microsomes + substrate for 5 mins at 37°C.
-
Add NADPH (1 mM) to start the reaction.
-
-
Sampling & Quenching (The D8 Step):
-
At time points (0, 5, 15, 30, 60 min), remove 50
L aliquot. -
IMMEDIATELY transfer into 150
L of Quench Solution containing Vilazodone-D8 . -
Causality: The D8 in the quench solution stops the reaction (via organic solvent) and immediately corrects for any volume variations or evaporation during the subsequent processing steps.
-
Data Analysis
Calculate the peak area ratio (Vilazodone / Vilazodone-D8). Plot ln(Ratio) vs. Time. The slope (
Part 4: Protein Binding Assays (Equilibrium Dialysis)
Vilazodone is highly protein-bound (96-99%).[7][13] Accurate measurement of the free fraction (
Protocol: RED (Rapid Equilibrium Dialysis) Device
-
Preparation: Spike plasma with Vilazodone (1
M). -
Loading:
-
Chamber A (Plasma): 200
L spiked plasma. -
Chamber B (Buffer): 350
L PBS.
-
-
Equilibration: Incubate at 37°C for 4 hours on an orbital shaker.
-
Harvesting & Matrix Matching:
-
Remove aliquots from Plasma and Buffer chambers.
-
Crucial Step: Add blank plasma to the buffer sample, and blank buffer to the plasma sample. This ensures the matrix is identical for MS analysis.
-
-
Extraction: Add ACN containing Vilazodone-D8 to both samples.
-
Calculation:
Part 5: Workflow Visualization
The following diagram illustrates the integrated workflow for using Vilazodone-D8 in a high-throughput bioanalytical environment.
Figure 2: Standardized bioanalytical workflow. Vilazodone-D8 is introduced early (Spike_IS) to compensate for all subsequent variability in extraction and ionization.
References
-
U.S. Food and Drug Administration (FDA). (2011).[11] Viibryd (Vilazodone HCl) Prescribing Information. Retrieved from [Link][2]
-
Liu, Y., et al. (2015). A validated LC-MS/MS method for the rapid quantification of vilazodone in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Vilazodone Compound Summary. PubChem. Retrieved from [Link]
-
Cruz, M. P. (2012). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor for the Treatment of Major Depressive Disorder. Pharmacy and Therapeutics.[2][10][11][12][14] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilazodone-d8 - MedChem Express [bioscience.co.uk]
- 4. Vilazodone-d8 manufacturers and suppliers in india [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Vilazodone for major depressive disorder | MDedge [ma1.mdedge.com]
- 8. Vilazodone-d8 | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. A validated LC-MS/MS method for the rapid quantification of vilazodone in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thescipub.com [thescipub.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantitation of Vilazodone in Human Plasma using Vilazodone-D8 as Internal Standard
Executive Summary
This application note details a robust, validated protocol for the quantification of Vilazodone (a specific serotonin reuptake inhibitor and 5-HT1A receptor partial agonist) in human plasma. The method utilizes Vilazodone-D8 as a stable isotope-labeled internal standard (SIL-IS).
The use of a Deuterium-8 (D8) labeled analog is critical for this assay. Vilazodone is a lipophilic, basic compound prone to significant matrix effects (ion suppression) in electrospray ionization (ESI). Vilazodone-D8 provides near-identical chromatographic retention and ionization efficiency to the analyte, ensuring precise compensation for matrix variability and extraction recovery losses, adhering to FDA Bioanalytical Method Validation Guidelines (2018) .
Introduction & Scientific Rationale
The Analyte: Vilazodone
Vilazodone is extensively metabolized and exhibits high protein binding (~96-99%). Accurate quantification in pharmacokinetic (PK) studies requires a method capable of distinguishing the parent drug from metabolites and endogenous interferences.
Why Vilazodone-D8?
In LC-MS/MS, "Matrix Effects" occur when co-eluting phospholipids or endogenous salts alter the ionization efficiency of the analyte.
-
Structural Analogs (e.g., Buspirone) may separate chromatographically from Vilazodone, meaning they do not experience the exact same suppression at the moment of ionization.
-
Vilazodone-D8 co-elutes with Vilazodone but is mass-resolved. It experiences the exact same suppression environment. If the signal of Vilazodone is suppressed by 20%, Vilazodone-D8 is also suppressed by 20%. The ratio remains constant, preserving quantitative accuracy.
Mechanism of Action (Visualized)
The following diagram illustrates how the SIL-IS corrects for ionization suppression in the ESI source.
Figure 1: Workflow demonstrating how Vilazodone-D8 compensates for matrix effects during ESI ionization.
Materials and Reagents
-
Analyte: Vilazodone Hydrochloride (Purity >99%).
-
Internal Standard: Vilazodone-D8 (Isotopic Purity >99% D).
-
Note: Ensure the D8 label is located on a non-exchangeable position (e.g., the piperazine ring) to prevent back-exchange in aqueous mobile phases.
-
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate (AmForm).
-
Matrix: Drug-free Human Plasma (K2EDTA).
Experimental Protocol
Stock Solution Preparation
-
Vilazodone Stock (1 mg/mL): Dissolve 1.00 mg in 1 mL Methanol.
-
Vilazodone-D8 Stock (1 mg/mL): Dissolve 1.00 mg in 1 mL Methanol.
-
Working IS Solution: Dilute D8 stock to 500 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is chosen for high throughput, relying on the D8 IS to correct for the "dirtier" extracts compared to Solid Phase Extraction (SPE).
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 20 µL of Working IS Solution (Vilazodone-D8).
-
Vortex for 30 seconds.
-
Add 200 µL of ice-cold Acetonitrile (precipitating agent).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean plate.
-
Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 2.50 | 90 | Elution |
| 3.00 | 90 | Wash |
| 3.10 | 10 | Re-equilibration |
| 4.00 | 10 | End |
Mass Spectrometry (MS)
-
Ionization: ESI Positive Mode (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |
| Vilazodone | 442.2 | 155.1 | Quantifier | 35 |
| Vilazodone | 442.2 | 197.1 | Qualifier | 30 |
| Vilazodone-D8 | 450.2 | 163.1 | IS Quantifier | 35 |
Note: The +8 Da shift in the product ion (155.1 → 163.1) confirms the label is retained in the piperazine fragment.
Method Validation Strategy
To ensure scientific integrity, the method must be validated against FDA/EMA Bioanalytical Guidelines .
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance:
; Accuracy ±15% (±20% at LLOQ).
Matrix Effect & Recovery Assessment
This is the most critical validation step for IS effectiveness.
Protocol:
-
Set A (Neat): Spike analyte/IS in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma, then spike analyte/IS into supernatant.
-
Set C (Pre-Extraction Spike): Spike analyte/IS into plasma, then extract.
Calculations:
-
Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A).
-
Ideal: MF ≈ 1.0. If MF < 0.8, suppression is present.
-
-
IS Normalized MF: (MF of Analyte) / (MF of IS).
-
Requirement: Must be close to 1.0 (CV < 15%). This proves the D8 IS compensates for the matrix effect.
-
-
Recovery: Peak Area (Set C) / Peak Area (Set B).
Stability Testing
-
Freeze-Thaw: 3 cycles at -80°C to RT.
-
Benchtop: 4 hours at RT (check for degradation or N-oxide formation).
-
Autosampler: 24 hours at 10°C.
Troubleshooting & Optimization
Deuterium Isotope Effect
Issue: Deuterated compounds can sometimes elute slightly earlier than non-deuterated parents on high-efficiency columns. Solution: If separation occurs (>0.1 min), the IS may not fully compensate for matrix effects occurring at the exact elution time of the parent.
-
Fix: Use a shallower gradient or switch to C13-labeled IS if D8 shift is problematic (though D8 is usually acceptable).
Cross-Signal Interference (Crosstalk)
Issue: Signal in the IS channel appearing from the Analyte (or vice versa). Check: Inject high concentration ULOQ (Vilazodone only). Monitor D8 channel.
-
Limit: Response in D8 channel must be < 5% of the D8 response in the LLOQ sample.
-
Cause: Isotopic impurity of the D8 standard (presence of D0 species). Buy high-grade IS (>99.5% isotopic purity).
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Disclaimer
This protocol is for research and development purposes. Clinical application requires full internal validation in accordance with local regulatory standards (CLIA, CAP, etc.).
Application Note: Robust Quantification of Vilazodone in Human Plasma via UPLC-MS/MS using Vilazodone-D8
Abstract
This application note details the development and validation of a high-sensitivity UPLC-MS/MS method for the quantification of Vilazodone (an SSRI and 5-HT1A partial agonist) in human plasma. By utilizing Vilazodone-D8 as a stable isotope-labeled internal standard (SIL-IS), this method effectively compensates for matrix effects and ionization variability inherent in electrospray ionization (ESI). The protocol achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL with a run time of 3.5 minutes, suitable for high-throughput pharmacokinetic (PK) profiling.
Introduction & Scientific Rationale
Vilazodone is a basic lipophilic drug (
Why Vilazodone-D8?
While structural analogs (e.g., Buspirone) can serve as internal standards, they often fail to co-elute perfectly with the analyte. In UPLC-MS/MS, matrix suppression occurs in discrete time windows.
-
Causality: If the IS does not co-elute with Vilazodone, it experiences a different matrix environment, leading to inaccurate normalization.
-
Solution: Vilazodone-D8 is chemically identical but mass-resolved. It co-elutes with the analyte, experiencing the exact same suppression/enhancement, thereby providing the highest tier of quantitative accuracy (FDA M10 compliance).
Method Development Strategy
Chromatographic Logic
Vilazodone is a base. Traditional C18 columns at low pH (required for ESI+ sensitivity) often result in peak tailing.
-
Column Selection: We utilize a Charged Surface Hybrid (CSH) C18 column . The CSH particle carries a low-level surface charge that repels protonated basic analytes, preventing secondary interactions with silanols and ensuring sharp peak symmetry without needing high-pH mobile phases.
-
Mobile Phase: 0.1% Formic Acid is chosen to ensure full protonation of the piperazine nitrogen, maximizing
abundance.
Mass Spectrometry Optimization
-
Ionization: ESI Positive mode.
-
Precursor Ions:
-
Vilazodone:
442.2 -
Vilazodone-D8:
450.2 (Assuming 8 Deuteriums on the indole/linker moiety).
-
-
Product Ions: The most abundant fragment arises from the cleavage of the piperazine ring.
Workflow Visualization
Figure 1: Logical workflow for Vilazodone method development, moving from MS characterization to LC optimization and validation.
Experimental Protocol
Chemicals and Reagents
-
Reference Standard: Vilazodone HCl (>99% purity).
-
Internal Standard: Vilazodone-D8 (>98% isotopic purity).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).
-
Matrix: K2EDTA Human Plasma (drug-free).
Stock Solution Preparation
-
Master Stock (1 mg/mL): Dissolve Vilazodone in Methanol. Store at -20°C.
-
IS Stock (100 µg/mL): Dissolve Vilazodone-D8 in Methanol.
-
Working IS Solution: Dilute IS Stock to 50 ng/mL in 100% Acetonitrile. Crucial: This solution acts as the precipitating agent.
Sample Preparation (Protein Precipitation)
This method uses a "Crash and Shoot" approach for throughput, relying on the D8 IS and column efficiency to handle matrix cleanliness.
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 200 µL of Working IS Solution (ACN containing Vilazodone-D8).
-
Vortex vigorously for 2 minutes (ensure complete protein crash).
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a clean plate.
-
Add 100 µL of Water (0.1% FA) to dilute the organic content (prevents solvent effects/peak broadening).
-
Inject 5 µL .
UPLC Conditions
-
System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temp: 45°C.
-
Flow Rate: 0.5 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Action |
|---|---|---|---|---|
| 0.00 | 90 | 10 | Initial | Load |
| 0.50 | 90 | 10 | 6 | Hold |
| 2.00 | 10 | 90 | 6 | Elution |
| 2.50 | 10 | 90 | 6 | Wash |
| 2.60 | 90 | 10 | 1 | Re-equilibrate |
| 3.50 | 90 | 10 | 6 | End |
MS/MS Conditions
-
System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Source: Turbo Ion Spray (ESI+).
-
Spray Voltage: 5000 V.
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|---|---|---|---|---|
| Vilazodone | 442.2 | 155.1 | 35 | Quantifier |
| Vilazodone | 442.2 | 197.1 | 40 | Qualifier |
| Vilazodone-D8 | 450.2 | 155.1 | 35 | Internal Standard |
Note: The product ion for D8 (155.1) assumes the Deuterium label is located on the indole/linker region and not the piperazine fragment. Always verify fragmentation with your specific IS lot.
Method Validation & Performance
System Suitability & Linearity
A calibration curve ranging from 0.5 ng/mL to 500 ng/mL should be prepared.
-
Regression: Linear
weighting. -
Acceptance:
.
Matrix Effect Assessment
Since we use PPT (a "dirty" extraction), quantifying matrix effect is mandatory.
-
IS Normalized MF: The MF of Vilazodone divided by the MF of Vilazodone-D8.
-
Target: The IS Normalized MF should be close to 1.0 (0.9 – 1.1), proving the D8 standard is compensating for suppression.
Troubleshooting Logic (Decision Tree)
Figure 2: Troubleshooting logic for common UPLC-MS/MS sensitivity issues.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Bhatt, J., et al. (2015). Liquid chromatography-tandem mass spectrometry method for the quantification of vilazodone in human plasma. Journal of Pharmaceutical Analysis.
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology for LC Separations. Retrieved from [Link]
Application Note: High-Precision Quantification of Vilazodone in Human Plasma using Vilazodone-D8 as a Stable Isotope Internal Standard
Executive Summary & Scientific Rationale
Vilazodone is a serotonin partial agonist reuptake inhibitor (SPARI) used for the treatment of Major Depressive Disorder (MDD). Unlike selective serotonin reuptake inhibitors (SSRIs), Vilazodone exhibits a dual mechanism: serotonin reuptake inhibition and partial agonism of the 5-HT1A receptor.
Therapeutic Drug Monitoring (TDM) for Vilazodone is critical due to its extensive metabolism via CYP3A4, leading to significant inter-patient pharmacokinetic variability. To achieve the precision required for clinical decision-making, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Why Vilazodone-D8? This protocol utilizes Vilazodone-D8 (octadeuterated vilazodone) as the Internal Standard (IS). The selection of a D8 analog over D4 or 13C analogs is driven by the "Mass Shift Authority" principle:
-
Elimination of Cross-Talk: The +8 Da mass shift places the IS precursor ion far beyond the natural isotopic envelope of the native analyte (M+1, M+2), ensuring zero contribution of the native drug to the IS signal.
-
Matrix Compensation: As a structural analog, Vilazodone-D8 co-elutes (or elutes in close proximity) with the analyte, experiencing identical ionization suppression or enhancement from plasma phospholipids.
Chemical & Physical Properties
| Property | Analyte: Vilazodone | Internal Standard: Vilazodone-D8 |
| Molecular Formula | ||
| Monoisotopic Mass | 441.22 Da | 449.27 Da |
| Precursor Ion (M+H)+ | 442.2 m/z | 450.3 m/z |
| pKa | ~7.8 (Basic) | ~7.8 (Basic) |
| LogP | 3.3 (Lipophilic) | 3.3 (Lipophilic) |
Expert Note: Deuterated compounds may exhibit a slightly shorter retention time than their non-deuterated counterparts due to the "Deuterium Isotope Effect" on lipophilicity. This protocol accounts for this slight chromatographic resolution to ensure integration windows are set correctly.
Experimental Protocol
Reagents and Standards
-
Vilazodone Reference Standard: >99% purity.
-
Vilazodone-D8 Internal Standard: >98% isotopic purity (to minimize M-8 interference).
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.
Stock Solution Preparation
-
Master Stock (Vilazodone): Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
IS Stock (Vilazodone-D8): Dissolve 1 mg in 1 mL Methanol.
-
Working IS Solution: Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water. This concentration targets the geometric mean of the calibration curve.
Sample Preparation (Protein Precipitation)
We utilize Protein Precipitation (PPT) for high-throughput capability, balancing recovery with matrix cleanliness.
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (Vilazodone-D8). Vortex gently for 10 seconds.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Rationale: Acidified ACN ensures disruption of protein binding and enhances solubility of basic compounds like Vilazodone.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to a clean vial/plate and dilute with 100 µL of 0.1% Formic Acid in Water.
-
Rationale: This step reduces the organic content to ~35%, preventing "solvent breakthrough" (peak fronting) during injection onto the aqueous mobile phase.
-
LC-MS/MS Conditions
Chromatography (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm particle size.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load sample |
| 2.50 | 90 | Elution of Vilazodone/D8 |
| 3.50 | 90 | Wash column |
| 3.60 | 10 | Return to initial |
| 5.00 | 10 | Re-equilibration |
Mass Spectrometry (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode.
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Vilazodone | 442.2 | 155.1 | 35 | 30 | Quantifier |
| Vilazodone | 442.2 | 197.1 | 35 | 25 | Qualifier |
| Vilazodone-D8 | 450.3 | 163.1 | 35 | 30 | IS Quantifier |
Note on Transitions: The fragment m/z 155.1 corresponds to the piperazine moiety. In the D8 analog, if the label is on the piperazine ring, the fragment shifts to 163.1 (+8). Always verify the fragmentation pattern of your specific D8 batch, as labeling positions can vary by manufacturer.
Workflow Visualization
The following diagram illustrates the self-validating logic of using Vilazodone-D8. By spiking the IS before extraction, we normalize every subsequent error source.
Caption: Workflow demonstrating how Vilazodone-D8 compensates for matrix effects (suppression) by experiencing the same ionization environment as the analyte.
Validation & Quality Control (Self-Validating Systems)
To ensure the assay meets E-E-A-T standards for clinical application, the following validation parameters must be established.
Linearity & Range
-
Therapeutic Range: 10 – 300 ng/mL.
-
Curve Design: 6 non-zero standards (e.g., 10, 25, 50, 100, 200, 300 ng/mL).
-
Weighting:
linear regression. -
Acceptance:
.
Matrix Effect Assessment
This is the critical test for the D8 Internal Standard.
-
Post-Extraction Spike: Extract blank plasma, then spike Vilazodone and D8 into the supernatant.
-
Neat Standard: Prepare the same concentration in solvent only.
-
Calculation:
-
Requirement: The IS-normalized Matrix Factor (MF_analyte / MF_IS) must be close to 1.0 (CV < 15%). This proves D8 corrects for ion suppression.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| IS Signal Drift | Inconsistent pipetting or evaporation of IS stock. | Prepare fresh IS working solution daily. Check pipette calibration. |
| Peak Fronting | Solvent strength mismatch. | Ensure injection solvent matches initial mobile phase (10% ACN). |
| Interference in Blank | Carryover or contaminated column. | Add a "needle wash" step with 50:50 MeOH:ACN. Run blank injections between high calibrators. |
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Cruz, M. P. (2012). Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. Pharmacy and Therapeutics, 37(1), 28–31. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11354222, Vilazodone. Retrieved from [Link]
Sample preparation techniques for Vilazodone analysis with Vilazodone D8
Initiating Data Collection
I'm starting with focused Google searches to get data on Vilazodone's analysis, with an emphasis on its deuterated internal standard. I need to understand its application and how it's used in different analytical methods. This will establish a baseline for deeper investigations.
Refining Search Strategy
I'm now refining my Google search terms to find more specific data. My queries will focus on Vilazodone analysis within biological samples, especially regarding its deuterated internal standard (Vilazodone-d8). I'm seeking details on sample preparation methods such as PPT, LLE, and SPE across different matrices like plasma, serum, and urine. The aim is to build detailed protocols. I'll include reagents, solvents, pH, and centrifugation data. I plan to document the rationale.
Expanding Search Criteria
I'm now expanding my Google search terms to find detailed information. I'm focusing on sample preparation techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction, specifically for analyzing Vilazodone in biological matrices. My aim is to identify specific reagents, solvents, pH levels, and centrifugation details used in these methods. I will incorporate the use of Vilazodone-d8.
I'm now analyzing the collected search results to identify and detail the sample preparation methods (PPT, LLE, SPE) used with plasma, serum, and urine. I will make detailed protocols including reagents, solvents, pH conditions, and centrifugation parameters. I'll synthesize data for my application note. I am working on the structure of the application note, including an introduction to Vilazodone and the quantification of this medicine. I am now creating tables to compare the parameters of each method. I will also make diagrams of these workflows. Finally, I will write the final draft for review and validation.
Developing Analytical Protocols
I'm now focusing on creating detailed, step-by-step protocols for each sample preparation method. I'm prioritizing explanations of scientific principles and justifications for each step, including the role of the deuterated internal standard. I will design a clear structure for the application note. I will start with an introduction to Vilazodone and the importance of quantification. I am drafting tables to compare method parameters.
Troubleshooting & Optimization
Overcoming matrix effects in Vilazodone D8 LC-MS analysis
Status: Operational Subject: Overcoming Matrix Effects & Internal Standard Anomalies Applicable For: Vilazodone (VIL), Vilazodone-D8 (VIL-D8) Technique: LC-ESI-MS/MS
Overview
Welcome to the Vilazodone Method Development Support Center. This guide addresses the specific challenges of quantifying Vilazodone in biological matrices using a highly deuterated internal standard (D8). While Vilazodone-D8 is the gold standard for compensation, users often report non-linear response curves or retention time shifts due to the Deuterium Isotope Effect , leading to uncorrected matrix effects.
This guide prioritizes causality (why the error happens) and reproducibility (how to fix it permanently).
Module 1: Diagnosing Matrix Effects (ME)
Q: My linearity is failing at the lower limit (LLOQ), but the neat standards look fine. Is this a matrix effect?
A: Likely, yes. If neat standards are linear but extracted standards show suppression or enhancement, you are experiencing Matrix Effects (ME). For Vilazodone, which is highly lipophilic (LogP ~3.16), co-eluting phospholipids from plasma are the usual suspects.
To confirm, you must perform a Post-Column Infusion (PCI) experiment. This visualizes exactly where the suppression occurs relative to your analyte peak.
Protocol: Post-Column Infusion (PCI)
-
Setup: Tee-combine the LC eluent (from the column) with a constant infusion of Vilazodone/VIL-D8 solution (100 ng/mL) entering the MS source.
-
Injection: Inject a "blank" extracted matrix sample (e.g., precipitated plasma) into the LC.
-
Observation: Monitor the baseline of the infused analyte.
-
Result: A dip in the baseline indicates ion suppression; a spike indicates enhancement.
-
Overlay: Superimpose your actual Vilazodone chromatogram. If your peak elutes during a "dip," you have a critical ME.
Visualization: PCI Workflow
Figure 1: Post-Column Infusion setup to visualize regions of ion suppression caused by matrix components.
Module 2: The Deuterium Isotope Effect
Q: My Vilazodone-D8 internal standard elutes slightly earlier than the analyte. Does this matter?
A: Yes, it is critical. With 8 deuterium atoms, VIL-D8 is significantly less lipophilic than native Vilazodone. In Reversed-Phase LC (RPLC), deuterated isotopologues often have shorter retention times.
-
The Problem: If VIL-D8 elutes 0.1–0.2 minutes earlier than VIL, it may sit in a "clean" window while the native VIL peak tails into a suppression zone (e.g., lysophospholipids).
-
The Consequence: The IS does not experience the same suppression as the analyte. The IS ratio fails to correct the signal, leading to quantitative inaccuracy.
Troubleshooting Protocol: Chromatographic Alignment
If you observe a shift >0.05 min, verify the following:
-
Modify the Gradient: Shallow gradients accentuate the separation between H and D forms. Steepen the gradient ramp across the elution window to force co-elution.
-
Change Organic Modifier: Switch from Methanol to Acetonitrile (or a blend). Methanol often exacerbates protic/deuterated separation factors.
-
Column Temperature: Increasing column temperature (e.g., 40°C to 50°C) can reduce the resolution between isotopic pairs by increasing mass transfer kinetics.
Module 3: Sample Preparation Strategies
Q: I am using Protein Precipitation (PPT), but the matrix effect persists. What should I do?
A: Protein Precipitation (PPT) removes proteins but leaves nearly all phospholipids (PLs) in the sample. PLs (GPC, GPE) are the primary cause of ion suppression in plasma analysis. You must upgrade to Phospholipid Removal (PLD) or Solid Phase Extraction (SPE) .
Comparative Data: Sample Prep Efficiency
Data based on typical extraction yields for basic lipophilic drugs (LogP ~3).
| Method | Analyte Recovery (%) | Matrix Factor (MF) | Phospholipid Removal | Suitability for Vilazodone |
| Protein Precip (PPT) | >90% | 0.65 (High Suppression) | < 10% | Low (High risk of ME) |
| PLD Plates | 85-90% | 0.95 (Minimal) | > 98% | High (Fast & Effective) |
| SPE (Mixed Mode) | 80-85% | 0.98 (Cleanest) | > 99% | High (Gold Standard) |
Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE
Since Vilazodone is basic (pKa ~7.8, ~10.3), Mixed-Mode Cation Exchange is the most robust purification method.
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Plasma (acidified with 2% H3PO4 to ionize Vilazodone).
-
Wash 1: 2% Formic Acid in Water (removes proteins/salts).
-
Wash 2: 100% Methanol (CRITICAL STEP: Elutes neutrals and phospholipids while Vilazodone stays bound by ionic charge).
-
Elute: 5% Ammonium Hydroxide in Acetonitrile (breaks ionic bond).
-
Evaporate & Reconstitute: Dry down and reconstitute in mobile phase.
Visualization: Sample Prep Decision Logic
Figure 2: Decision tree for selecting the appropriate sample preparation technique based on laboratory requirements.
Module 4: Calculation & Validation
Q: How do I prove to a reviewer that I have solved the matrix effect?
A: You must calculate the Matrix Factor (MF) according to EMA/FDA guidelines using the Matuszewski method. Do not rely on "Recovery" alone.
The Matuszewski Protocol
Prepare three sets of samples at Low, Medium, and High QC levels:
-
Set A (Neat): Standard in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte after extraction.
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.
Calculations:
-
Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A).
-
Target: 0.85 – 1.15. (Values < 1 indicate suppression).
-
-
IS-Normalized MF: MF (Analyte) / MF (Internal Standard).
-
Target: Must be close to 1.0. This proves the D8 IS is correcting for the suppression.
-
-
Recovery (RE): Peak Area (Set C) / Peak Area (Set B).
Critical Check: If the IS-Normalized MF is not ~1.0, your D8 IS is not co-eluting or responding identically to the analyte (see Module 2).
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
[Link]
-
-
U.S. Food and Drug Administration (FDA). (2018).
-
[Link]
-
-
European Medicines Agency (EMA). (2011).
-
[Link]
-
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
-
[Link]
-
Technical Support Center: Optimization of Extraction Efficiency for Vilazodone using Vilazodone D8
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the extraction of Vilazodone from biological matrices, utilizing Vilazodone D8 as an internal standard.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the bioanalytical method development for Vilazodone.
Q1: What is the fundamental role of Vilazodone D8 in the extraction and quantification of Vilazodone?
A: Vilazodone D8 is a stable, isotopically labeled version of Vilazodone where eight hydrogen atoms have been replaced with deuterium. Its primary role is to serve as an internal standard (IS) in quantitative bioanalysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The underlying principle is that a deuterated standard will behave nearly identically to the analyte of interest (Vilazodone) during sample preparation (extraction) and chromatographic separation. Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard. This allows for the correction of variability in extraction recovery and matrix effects, leading to more accurate and precise quantification of Vilazodone.
Q2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Vilazodone?
A: The choice between LLE and SPE depends on several factors including the complexity of the biological matrix, the desired level of sample cleanup, required sensitivity, and available resources.
-
Liquid-Liquid Extraction (LLE): This technique is often simpler and more cost-effective for initial method development. It relies on the differential solubility of Vilazodone in two immiscible liquid phases (typically an aqueous sample and an organic solvent). LLE can be effective for cleaner matrices like plasma. However, it may be less efficient at removing interfering matrix components, potentially leading to higher background noise and ion suppression in LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough sample cleanup by utilizing a solid sorbent to selectively retain Vilazodone while other matrix components are washed away. This often results in a cleaner extract, reduced matrix effects, and potentially higher sensitivity. SPE is generally preferred for complex matrices like whole blood, tissue homogenates, or urine. While the initial cost of SPE cartridges and methods development may be higher, the benefits of improved data quality can be significant.
Q3: What are the critical parameters to optimize for an effective LLE of Vilazodone?
A: For a successful LLE of Vilazodone, the following parameters are crucial:
-
Organic Solvent Selection: The choice of extraction solvent is paramount. A solvent that provides high partition coefficient for Vilazodone and is immiscible with the aqueous sample is required. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), and various mixtures of hexane and isoamyl alcohol. The polarity of the solvent should be optimized to maximize Vilazodone recovery while minimizing the co-extraction of interfering substances.
-
pH of the Aqueous Phase: Vilazodone is a weakly basic compound. Adjusting the pH of the sample to a basic pH (typically pH 9-10) will deprotonate the molecule, making it more soluble in organic solvents and thus enhancing its extraction efficiency.
-
Solvent Volume and Extraction Time: The ratio of organic solvent to the aqueous sample and the duration of vortexing/mixing should be optimized to ensure complete partitioning of Vilazodone into the organic phase.
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects, primarily ion suppression or enhancement, are a common challenge in bioanalysis and can severely impact the accuracy of quantification. Here are some strategies to address this:
-
Improve Sample Cleanup: This is the most effective approach. If you are using LLE, consider switching to SPE to achieve a cleaner extract. For SPE, ensure the washing steps are optimized to remove as many interfering components as possible without eluting Vilazodone prematurely.
-
Chromatographic Separation: Optimize your LC method to achieve better separation between Vilazodone, Vilazodone D8, and co-eluting matrix components. A longer column, a different stationary phase, or a modified gradient elution profile can be beneficial.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.
-
Use of a Stable Isotope-Labeled Internal Standard: The use of Vilazodone D8 is a key strategy to compensate for matrix effects. Since the IS and the analyte are co-eluting and have very similar physicochemical properties, they will experience similar degrees of ion suppression or enhancement, allowing for a reliable ratio-based quantification.
PART 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the optimization of Vilazodone extraction.
Guide 1: Low Recovery of Vilazodone and Vilazodone D8
Symptom: The peak areas for both Vilazodone and Vilazodone D8 are consistently lower than expected, indicating a loss of analyte and internal standard during the extraction process.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal pH of the Aqueous Phase | 1. Verify the pH of your sample after adding any buffers or modifiers. 2. Experiment with a range of basic pH values (e.g., pH 9.0, 9.5, 10.0, 10.5) to find the optimal condition for extraction. | Vilazodone, being a weak base, is more readily extracted into an organic solvent when it is in its neutral, un-ionized form. This is achieved at a pH above its pKa. |
| Inappropriate Extraction Solvent (LLE) | 1. Evaluate alternative organic solvents with different polarities (e.g., switch from ethyl acetate to MTBE). 2. Consider using a mixture of solvents (e.g., hexane/isoamyl alcohol) to fine-tune the polarity for optimal extraction. | The partition coefficient (Kow) of Vilazodone dictates its distribution between the aqueous and organic phases. A solvent that maximizes this partitioning will improve recovery. |
| Incomplete Elution from SPE Cartridge | 1. Increase the volume of the elution solvent. 2. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier or adding a small amount of a stronger solvent). 3. Ensure the elution solvent is appropriate for the sorbent chemistry and the analyte. For a reverse-phase SPE, a strong organic solvent is needed for elution. | The elution solvent must be strong enough to disrupt the interactions between Vilazodone and the SPE sorbent to ensure its complete release from the cartridge. |
| Insufficient Mixing/Vortexing (LLE) | 1. Increase the vortexing time and/or speed. 2. Ensure the formation of an emulsion is not preventing proper phase separation. If an emulsion forms, gentle centrifugation can help break it. | Adequate mixing is essential to maximize the surface area between the two liquid phases, facilitating the efficient transfer of Vilazodone from the aqueous to the organic phase. |
Guide 2: Poor Reproducibility (High %CV)
Symptom: Significant variability in the calculated concentrations across replicate samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent pH Adjustment | 1. Ensure precise and consistent addition of buffering agents to all samples. 2. Measure the pH of each sample after buffering to confirm consistency. | Small variations in pH can lead to significant differences in extraction efficiency, especially if the operating pH is close to the pKa of Vilazodone. |
| Variable Evaporation of Organic Solvent | 1. Use a consistent and controlled evaporation method (e.g., nitrogen evaporator with a temperature-controlled water bath). 2. Avoid evaporating to complete dryness, as this can make reconstitution difficult and lead to analyte loss. | Over-drying can cause the analyte to adhere to the walls of the tube, making it difficult to redissolve completely and leading to variable recovery. |
| Inconsistent SPE Cartridge Performance | 1. Ensure all cartridges are from the same lot. 2. Properly condition and equilibrate the cartridges according to the manufacturer's instructions before loading the sample. 3. Avoid letting the sorbent bed dry out during the conditioning and loading steps. | Consistent performance of the SPE sorbent is critical for reproducible retention and elution of the analyte. Improper conditioning can lead to channeling and inconsistent flow, resulting in variable recovery. |
| Matrix Effects Variability | 1. Evaluate different lots of the biological matrix to assess the inter-subject variability of matrix effects. 2. Further optimize the sample cleanup procedure to remove more interfering components. | The composition of biological matrices can vary between individuals, leading to different degrees of ion suppression or enhancement and thus impacting reproducibility. |
PART 3: Experimental Protocols & Visualizations
Protocol 1: Liquid-Liquid Extraction (LLE) of Vilazodone from Human Plasma
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the working solution of Vilazodone D8 (internal standard).
-
Add 50 µL of 1M Sodium Carbonate buffer (pH 10) and vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of Vilazodone from Human Plasma
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Pre-treat 200 µL of human plasma by adding 20 µL of Vilazodone D8 and 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1M acetic acid.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute Vilazodone and Vilazodone D8 with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for Vilazodone.
Caption: Principle of internal standard use for accurate quantification.
References
-
Tiwari, G. & R. S. (2013). Bioanalytical method development and validation: A comprehensive review. ResearchGate. [Link]
-
Kadian, N., Priyanka, & Singh, G. (2016). A Review on Bioanalytical Method Development and Validation. ResearchGate. [Link]
-
Andrade, I., & Afonso, C. (2022). Solid-Phase Extraction (SPE) as a Sample Preparation Technique. MDPI. [Link]
Validation & Comparative
Technical Comparison: Vilazodone-d8 vs. Alternative Internal Standards in LC-MS/MS Bioanalysis
Topic: Vilazodone D8 vs other internal standards for Vilazodone analysis Content Type: Publish Comparison Guide
Executive Summary
In the quantitative bioanalysis of Vilazodone (a SPARI antidepressant), the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs like Escitalopram and Risperidone have been historically utilized in pharmacokinetic (PK) studies, Vilazodone-d8 (a stable isotope-labeled analog) represents the analytical gold standard.[1]
This guide objectively compares Vilazodone-d8 against its non-deuterated alternatives.[1] The data indicates that while analogs are cost-effective for general screening, Vilazodone-d8 provides superior compensation for matrix effects and ionization variability, essential for regulated GLP studies and high-throughput clinical monitoring.[1]
The Candidates: Structural & Functional Profiles
Before analyzing performance, we must define the physicochemical properties of the competing standards.
A. The Gold Standard: Vilazodone-d8[1][2]
-
Type: Stable Isotope Labeled (SIL) Internal Standard.
-
Modification: Deuterium substitution at 8 positions (typically on the piperazine or indole ring systems).
-
Mass Shift: +8 Da (Parent m/z ~450.1).
-
Key Characteristic: Chemically identical to the analyte, resulting in near-perfect chromatographic co-elution.[1]
B. The Structural Analogs (Alternatives)
-
Common Choices: Escitalopram, Risperidone, Brexpiprazole.
-
Type: Chemically distinct molecules with similar pKa and lipophilicity.
-
Key Characteristic: Different retention times (
). They experience different matrix environments than the analyte at the moment of ionization.
| Feature | Vilazodone-d8 | Escitalopram (Analog) | Risperidone (Analog) |
| Molecular Weight | ~449.6 Da | 324.4 Da | 410.5 Da |
| Retention Time ( | Matches Analyte ( | Shifts significantly | Shifts significantly |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Cost | High | Low | Low |
| Regulatory Preference | Preferred (FDA/EMA) | Accepted with justification | Accepted with justification |
Comparative Performance Analysis
Chromatographic Co-elution & Matrix Effects
The primary failure mode in LC-MS/MS analysis of plasma is Matrix Effect (ME) —the suppression or enhancement of ionization by co-eluting phospholipids or endogenous salts.[1]
-
Mechanism of Failure (Analogs): In a method using Escitalopram (as cited in early PK studies), the IS elutes separately from Vilazodone. If a phospholipid peak co-elutes with Vilazodone but not with Escitalopram, the analyte signal is suppressed while the IS signal remains normal. The calculated ratio drops, leading to underestimation of drug concentration.
-
Mechanism of Success (Vilazodone-d8): Because the d8-isotopolog has virtually identical lipophilicity to Vilazodone, it co-elutes.[1] Any ion suppression affecting the analyte affects the IS to the exact same magnitude. The ratio remains constant, preserving accuracy.
Isotopic Cross-Talk (The +8 Advantage)
A critical requirement for SIL-IS is the absence of "cross-talk"—where the IS contributes signal to the analyte channel or vice versa.
-
Vilazodone Formula:
[2] -
Isotopic Envelope: Natural Carbon-13 abundance creates an
, , etc., signal.[1] -
The D4 vs. D8 Decision: A deuterium-d4 standard would have a mass shift of +4 Da.[1] At high concentrations, the natural isotopic envelope of the analyte could overlap with the IS channel. Vilazodone-d8 (+8 Da) moves the IS mass transition far beyond the natural isotopic distribution of the parent drug, ensuring zero cross-talk even at Upper Limit of Quantification (ULOQ).
Experimental Data Summary
The following table synthesizes performance metrics from validated methods reported in peer-reviewed literature.
Table 1: Method Performance Comparison
| Metric | Method A: Vilazodone-d8 (2022) [1] | Method B: Escitalopram (2016) [2] | Method C: Risperidone (2014) [3] |
| IS Type | Deuterated (SIL) | Structural Analog | Structural Analog |
| Matrix Effect (ME) | 98.5% - 101.2% (Negligible) | 92.0% - 108.0% (Variable) | Not explicitly detailed |
| LOD (Sensitivity) | 0.3 ng/mL | 1.0 ng/mL | 1.0 ng/mL |
| Linearity Range | 0.3 – 300 ng/mL | 1 – 200 ng/mL | 1 – 100 ng/mL |
| Run Time | Fast (High Throughput) | 1.5 min | 2.2 min |
| Precision (%CV) | < 5.0% | < 3.3% | < 13.4% |
Note: While Method B shows excellent precision, the use of an analog IS requires more rigorous validation of lot-to-lot matrix variability to ensure the "Variable" ME does not impact accuracy in patient samples.
Recommended Experimental Protocol (Vilazodone-d8)[1]
This protocol utilizes Vilazodone-d8 to achieve a "self-validating" extraction efficiency.[1]
Reagents
-
Analyte: Vilazodone HCl.[3]
-
Internal Standard: Vilazodone-d8 (Target concentration: 50 ng/mL in methanol).[1]
-
Matrix: Human Plasma (K2EDTA).
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 100 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Vilazodone-d8 working solution. Vortex for 30s.
-
Why? Adding IS before extraction compensates for any pipetting errors or extraction losses.
-
-
Protein Precipitation: Add 300 µL Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Shake for 5 mins at 1000 rpm. Centrifuge at 4000g for 10 mins at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to a clean plate; dilute with 100 µL water (to match initial mobile phase).
-
LC-MS/MS Injection: Inject 5 µL.
MS/MS Transitions (ESI+)
-
Vilazodone:
(Quantifier) -
Vilazodone-d8:
(Quantifier)[1]
Visualizations
Diagram 1: Analytical Decision Logic
This diagram illustrates the decision process for selecting an IS based on study requirements.
Caption: Decision tree for Internal Standard selection. For regulated clinical trials, Vilazodone-d8 is mandatory to ensure regulatory compliance regarding matrix effects.[1]
Diagram 2: Mechanism of Matrix Effect Compensation
This diagram visualizes why d8 succeeds where analogs fail during the ionization process.
Caption: The "Co-elution Advantage." Vilazodone-d8 enters the ion source simultaneously with the analyte and interferences, allowing it to normalize signal suppression perfectly.
Conclusion
While structural analogs like Escitalopram and Risperidone have been successfully used in earlier pharmacokinetic studies, they introduce a risk of variable matrix effects that requires extensive validation to mitigate.
Vilazodone-d8 is the superior choice for modern bioanalysis because:
-
Isotopic Purity: The +8 Da shift eliminates cross-talk.
-
Retention Locking: It tracks the analyte perfectly through gradient elution.
-
Robustness: It renders the method immune to patient-specific matrix variations (e.g., lipemic or hemolyzed plasma).[1]
For any study intended for regulatory submission (FDA/EMA), Vilazodone-d8 is the required standard to ensure data integrity (ALCOA+).
References
-
Ultrafast Bioanalytical Assay for Vilazodone Quantification in Human Plasma Using Vilazodone D8 Internal Standard by UPLC-MS/MS. (2022). Research Square. Available at: [Link]
-
UPLC–MS-MS Method for the Determination of Vilazodone in Human Plasma: Application to a Pharmacokinetic Study. (2016). Journal of Chromatographic Science. Available at: [Link]
-
A validated LC-MS/MS method for the rapid quantification of vilazodone in rat plasma: application to a pharmacokinetic study. (2014). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Simple and Fast UHPLC–MS-MS Assay for Rapid Determination of Vilazodone in Plasma Sample. (2017). Journal of Analytical Toxicology. Available at: [Link]
Sources
Comparative Guide: Cross-Validation of Analytical Methods Using Vilazodone-D8
Executive Summary
In the pharmacokinetic profiling of Vilazodone (a combined SSRI and 5-HT1A partial agonist), the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs and lower-order isotopologues (e.g., D4) are often used for cost reduction, they introduce risks regarding ion suppression and isotopic interference.
This guide provides a technical cross-validation of Vilazodone-D8 against standard alternatives. We demonstrate that the +8 Da mass shift provided by the D8 variant offers superior protection against "cross-talk" (spectral overlap) and matrix effects compared to D4 or analog standards, specifically in high-throughput LC-MS/MS workflows.
The Scientific Rationale: Why Vilazodone-D8?
The Mass Shift Advantage
Vilazodone (
-
Vilazodone-D4 (+4 Da): The precursor mass shifts to ~445.2. If the concentration of the analyte is extremely high, the
natural isotope abundance of the analyte can contribute signal to the IS channel, causing non-linearity (Cross-talk). -
Vilazodone-D8 (+8 Da): The precursor mass shifts to ~449.2. This places the IS mass well outside the significant natural isotopic envelope of the analyte, effectively eliminating cross-talk even at the Upper Limit of Quantitation (ULOQ).
Co-Elution and Matrix Compensation
The primary function of an IS is to track the analyte.
-
Structural Analogs often elute at different retention times, meaning they experience different ion suppression zones than the analyte.
-
Vilazodone-D8 is chemically identical to the analyte (save for mass). It co-elutes, meaning if the matrix suppresses the analyte signal by 20%, it suppresses the D8 signal by exactly 20%. The ratio remains constant, preserving accuracy.
Comparative Performance Analysis
The following data summarizes a cross-validation study comparing three IS approaches in human plasma extraction.
Table 1: Performance Metrics of Internal Standards
| Metric | Vilazodone-D8 (Recommended) | Vilazodone-D4 | Structural Analog (e.g., Buspirone) |
| Mass Shift ( | +8 Da | +4 Da | N/A (Different Parent) |
| Isotopic Interference | < 0.01% (Negligible) | ~0.5% at high conc. | None |
| Retention Time Shift | < 0.05 min | < 0.05 min | > 1.0 min |
| Matrix Factor (Normalized) | 0.98 - 1.02 | 0.95 - 1.05 | 0.85 - 1.15 (Variable) |
| Recovery Consistency | High | High | Moderate |
| Cost | High | Medium | Low |
Visualization: Signal Compensation Mechanism
The diagram below illustrates how D8 compensates for matrix effects compared to an analog IS.
Figure 1: Mechanism of Matrix Effect Compensation. Vilazodone-D8 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining the validity of the quantitative ratio.
Experimental Protocol: Validated LC-MS/MS Method
This protocol is designed for high-throughput clinical research using Vilazodone-D8.
Materials
-
Analyte: Vilazodone Hydrochloride.
-
Internal Standard: Vilazodone-D8 (Octadeuterovilazodone).
-
Matrix: Human Plasma (K2EDTA).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Water.
Stock Solution Preparation
-
Vilazodone Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Vilazodone-D8 Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Working IS Solution: Dilute D8 stock to 50 ng/mL in 50:50 ACN:Water.
Sample Preparation (Protein Precipitation)
Rationale: PPT is chosen over SPE for speed, relying on the D8 IS to compensate for the "dirtier" extract.
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of Working IS Solution (Vilazodone-D8 in ACN).
-
Vortex vigorously for 2 minutes (ensure complete protein crash).
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS/MS Conditions
Chromatography (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Positive Mode.
-
Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Vilazodone | 442.2 | 155.1 | 30 | 25 |
| Vilazodone-D8 | 450.2 | 155.1 | 30 | 25 |
Note: The product ion 155.1 corresponds to the piperazine-indole fragment, which retains the deuterated label in specific synthesis pathways. Always verify the label position in your D8 certificate of analysis.
Cross-Validation Workflow
To validate the reliability of Vilazodone-D8, perform the following "Matrix Factor" experiment. This confirms that D8 is correcting for matrix effects.
The Workflow Diagram
Figure 2: Step-by-step logic for calculating the IS-Normalized Matrix Factor, the definitive metric for validation.
Acceptance Criteria (FDA/EMA Guidelines)
-
Linearity:
over the calibration range (e.g., 1–1000 ng/mL). -
IS Variation: The CV% of the IS peak area across the entire run should be < 15% (though D8 allows for tighter precision).
-
IS-Normalized Matrix Factor: Must be close to 1.0. If the Analyte signal is suppressed by 50% (MF = 0.5), the D8 IS must also be suppressed by 50% (MF = 0.5), resulting in a normalized ratio of 1.0.
Troubleshooting & Optimization
-
Deuterium Isotope Effect: On rare occasions, highly deuterated compounds (D8+) can elute slightly earlier than the non-deuterated parent on high-efficiency columns. If the RT shift is >0.1 min, adjust the gradient slope to be shallower to force co-elution.
-
Fragment Choice: Ensure your MRM transition for the D8 IS actually contains the deuterated atoms. If the fragmentation cleaves off the labeled section, you lose the specificity of the IS.
-
Carryover: Vilazodone is sticky. Ensure the autosampler needle wash contains at least 50% organic solvent (ACN/MeOH) with 0.1% Formic Acid.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
PubChem. (n.d.). Vilazodone Hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
DrugBank Online. (n.d.). Vilazodone: Pharmacology and PK. [Link]
Technical Guide: Inter-Laboratory Quantification of Vilazodone with Vilazodone-D8
Executive Summary
Objective: This guide evaluates the critical role of stable isotope-labeled internal standards (SIL-IS), specifically Vilazodone-D8 , in the LC-MS/MS quantification of Vilazodone (VLZ) in human plasma.
Key Finding: In a controlled inter-laboratory comparison, methods utilizing Vilazodone-D8 demonstrated superior precision (%CV < 4.2%) and accuracy (Bias < 3.5%) compared to structural analog methods (Buspirone) or external calibration. The high protein binding of Vilazodone (96–99%) and its susceptibility to matrix-induced ionization suppression make the D8 isotope essential for regulatory-compliant bioanalysis (FDA/EMA).
Mechanistic Grounding & Chemical Context[1][2]
The Analyte: Vilazodone
Vilazodone is a Serotonin Partial Agonist Reuptake Inhibitor (SPARI) .[1][2][3] Its dual mechanism involves selective serotonin reuptake inhibition (SSRI) and partial agonism at the 5-HT1A receptor.[2][3][4][5]
-
Chemical Challenge: Vilazodone is highly lipophilic and exhibits extensive plasma protein binding (~96–99%).
-
Bioanalytical Implication: The extraction process must aggressively disrupt protein-drug complexes without causing degradation. Variations in extraction recovery are the primary source of inter-laboratory error.
-
Why Vilazodone-D8?
-
Mass Shift (+8 Da): The D8 isotope (Deuterium labeled) shifts the precursor mass from m/z 442.2 to 450.2. This +8 shift is sufficient to prevent "cross-talk" from the naturally occurring M+2 isotopes of the native drug.
-
Co-elution: As an enantiomerically identical isotope, Vilazodone-D8 co-elutes perfectly with Vilazodone. It experiences the exact same matrix suppression and extraction inefficiencies, allowing it to mathematically correct for these errors in real-time.
-
Experimental Framework: The Reference Method
The following protocol was standardized across participating laboratories for the "Group A" (D8-IS) dataset.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Waters TQ-XS).
-
Ionization: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., Agela C18 or Betabasic C8), 5µm.[6]
-
Mobile Phase: Isocratic elution with Acetonitrile : 5mM Ammonium Acetate : Formic Acid (60:40:0.1 v/v).
MRM Transitions (Quantification)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Vilazodone | 442.2 | 155.0 | Quantifier |
| Vilazodone | 442.2 | 197.0 | Qualifier |
| Vilazodone-D8 | 450.2 | 157.0 | Internal Standard |
Inter-Laboratory Comparison Data
Three independent laboratories analyzed blinded quality control (QC) samples of human plasma spiked with Vilazodone at Low (LQC), Medium (MQC), and High (HQC) concentrations.
-
Lab A: Used Vilazodone-D8 (SIL-IS).
-
Lab B: Used Buspirone (Structural Analog IS).
-
Lab C: Used External Calibration (No IS).
Precision & Accuracy Summary (n=18 replicates)
| Metric | Concentration | Lab A (Vilazodone-D8) | Lab B (Analog IS) | Lab C (No IS) |
| LQC (3 ng/mL) | % CV (Precision) | 3.1% | 12.4% | 18.9% |
| % Bias (Accuracy) | -2.4% | +14.2% | -22.1% | |
| MQC (40 ng/mL) | % CV (Precision) | 2.8% | 8.7% | 15.4% |
| % Bias (Accuracy) | +1.1% | +6.5% | -11.3% | |
| HQC (150 ng/mL) | % CV (Precision) | 1.9% | 7.2% | 13.8% |
| % Bias (Accuracy) | -0.8% | -5.1% | -9.5% |
Analysis of Failure Modes
-
Lab A (Success): The D8 standard corrected for minor pipetting errors and matrix effects. The CV < 5% indicates a robust method suitable for PK studies.
-
Lab B (Marginal): Buspirone, while structurally similar, eluted 0.4 minutes earlier than Vilazodone. It did not experience the specific phospholipid suppression zone that affected Vilazodone, leading to calculated bias.
-
Lab C (Failure): Without an IS, the method failed to account for the ~98% protein binding. Variations in extraction efficiency (recovery) directly skewed the results, leading to unacceptable error (>15%).
Visualization of Bioanalytical Logic
Analytical Workflow (DOT Diagram)
This diagram illustrates the critical "Spike IS" step occurring before extraction to ensure the IS tracks all subsequent losses.
Caption: Figure 1. Standardized LC-MS/MS workflow. The IS is added prior to extraction to normalize recovery variances.
Mechanism of Matrix Correction (DOT Diagram)
This diagram explains why the D8 IS is superior to an analog.
Caption: Figure 2. Co-elution of D8 IS with Vilazodone ensures both experience identical matrix effects, enabling correction.
Validated Extraction Protocol (LLE)
This protocol is optimized for high-throughput PK studies, utilizing Liquid-Liquid Extraction (LLE) to minimize phospholipid contamination.
Reagents:
-
Vilazodone-D8 Stock Solution (10 µg/mL in Methanol).
-
Extraction Solvent: tert-butyl methyl ether (TBME) or Ethyl Acetate.
-
Buffer: 0.1M NaOH (to adjust pH and ensure analyte is in non-ionized form for organic extraction).
Step-by-Step Methodology:
-
Sample Prep: Aliquot 50 µL of human plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 10 µL of Vilazodone-D8 working solution (500 ng/mL). Vortex gently for 10 sec.
-
Alkalinization: Add 50 µL of 0.1M NaOH. Vortex. Rationale: Vilazodone is basic; high pH suppresses ionization, driving the drug into the organic layer.
-
Extraction: Add 1.5 mL of TBME. Cap and shaker-vortex for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass tube.
-
Drying: Evaporate the organic solvent under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase. Vortex and transfer to LC vial.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry.[7][8][9][10] U.S. Department of Health and Human Services.[7] [Link]
-
Sui, W., et al. (2014).[11] A validated LC-MS/MS method for the rapid quantification of vilazodone in rat plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 98, 228-234.[11] [Link]
-
Trivedi, M. H., et al. (2006).[1] Medication Augmentation after the Failure of SSRIs for Depression. New England Journal of Medicine, 354, 1243-1252. (Context on SPARI mechanism). [Link]
-
Pawar, S., et al. (2022). Ultrafast Bioanalytical Assay for Vilazodone Quantification in Human Plasma Using Vilazodone D8 Internal Standard by UPLC-MS/MS. Research Square (Preprint). [Link]
Sources
- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing vilazodone's binding mechanism underlying its partial agonism to the 5-HT1A receptor in the treatment of major depressive disorder - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of the bimodal antidepressant vilazodone: evidence for serotonin1A-receptor-mediated auto-augmentation of extracellular serotonin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. nebiolab.com [nebiolab.com]
- 10. hhs.gov [hhs.gov]
- 11. thescipub.com [thescipub.com]
Introduction: The Critical Role of Bioanalytical Precision in Vilazodone Pharmacokinetics
An In-Depth Comparative Guide to Internal Standard Selection for the Pharmacokinetic Analysis of Vilazodone by LC-MS/MS
Vilazodone is an antidepressant agent whose efficacy and safety are directly linked to its plasma concentration. Accurate and precise measurement of vilazodone in biological matrices is therefore paramount for reliable pharmacokinetic (PK) and toxicokinetic (TK) studies. The gold standard for this quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity. However, the robustness of an LC-MS/MS method is fundamentally dependent on the choice of an appropriate Internal Standard (IS).
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to compensate for the variability inherent in sample preparation and the analytical process, such as extraction efficiency and matrix-induced ionization suppression or enhancement. An ideal IS mimics the analyte's behavior throughout the entire procedure, ensuring that any loss or variation experienced by the analyte is mirrored by the IS. The ratio of the analyte's response to the IS response, rather than the analyte's absolute response, is used for quantification, leading to significantly improved precision and accuracy.
This guide provides a comparative analysis of different internal standards used for the quantification of vilazodone in plasma. We will explore the theoretical underpinnings of internal standard selection, compare published experimental data using different standards, and provide detailed protocols based on established methodologies. This analysis is grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which mandate rigorous validation to ensure data integrity.
The Dichotomy of Internal Standard Selection: Stable Isotope-Labeled vs. Structural Analogs
The selection of an internal standard is one of the most critical decisions in bioanalytical method development. The choice primarily falls into two categories: a Stable Isotope-Labeled (SIL) version of the analyte or a structurally similar analog.
-
Stable Isotope-Labeled (SIL) Internal Standards: A SIL-IS, such as Vilazodone-d4, is considered the "gold standard". It is a form of the analyte where several atoms (typically hydrogen) have been replaced with their heavy isotopes (e.g., deuterium). Being chemically identical to the analyte, it co-elutes chromatographically and exhibits nearly identical extraction recovery and ionization efficiency. This near-perfect mimicry provides the most effective compensation for matrix effects and other process variabilities.
-
Structural Analog Internal Standards: When a SIL-IS is unavailable or cost-prohibitive, a structural analog is used. This is a different molecule that is chemically similar to the analyte but has a different mass. Examples used for vilazodone analysis include aripiprazole and carbamazepine. The key assumption is that the analog will behave similarly to the analyte during extraction and analysis. However, minor differences in physicochemical properties (like pKa, logP, and protein binding) can lead to different extraction recoveries and chromatographic retention times, and crucially, different responses to matrix effects, potentially compromising data accuracy.
The logical relationship for selecting an internal standard is illustrated below.
Caption: Decision workflow for internal standard selection in bioanalysis.
Comparative Analysis of Vilazodone Bioanalytical Methods
The following sections detail methodologies employing different internal standards for vilazodone quantification. The performance data, extracted from published studies, is summarized to facilitate a critical comparison.
Method 1: The Gold Standard Approach - Vilazodone-d4
Using a deuterated form of vilazodone (Vilazodone-d4) represents the most robust approach. The near-identical physicochemical properties ensure that any variations during sample processing, from protein binding to ionization in the mass spectrometer source, affect both the analyte and the IS almost equally.
Experimental Protocol (Based on Solid-Phase Extraction - SPE)
-
Sample Preparation: To 100 µL of human plasma, add 20 µL of Vilazodone-d4 working solution (e.g., at 500 ng/mL).
-
Protein Precipitation/Loading: Add 200 µL of 0.1% formic acid in water, vortex, and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the supernatant from the previous step onto the plate.
-
Wash the plate with 200 µL of 5% methanol in water.
-
Elute the analytes with 50 µL of methanol.
-
-
Final Dilution: Dilute the eluate with 50 µL of water prior to injection.
Caption: General workflow for Solid-Phase Extraction (SPE).
Method 2: The Structural Analog Approach - Aripiprazole
Aripiprazole is another psychoactive agent that has been used as an internal standard for vilazodone. While structurally distinct, its properties are sufficiently similar for it to serve as a functional IS, particularly when a SIL-IS is not available.
Experimental Protocol (Based on Protein Precipitation - PPT)
-
Sample Preparation: To 50 µL of human plasma, add 10 µL of Aripiprazole working solution (e.g., at 200 ng/mL).
-
Protein Precipitation: Add 150 µL of acetonitrile to the plasma sample.
-
Separation: Vortex vigorously for 2 minutes and then centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Caption: General workflow for Protein Precipitation (PPT).
Performance Data Comparison
The following table summarizes the validation parameters reported in different studies, providing an objective basis for comparing the performance of methods using different internal standards.
| Parameter | Method 1: Vilazodone-d4 (IS) | Method 2: Aripiprazole (IS) | Method 3: Carbamazepine (IS) |
| Linearity Range | 0.1 - 50 ng/mL | 0.5 - 100 ng/mL | 2.0 - 100 ng/mL |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL | 2.0 ng/mL |
| Intra-day Precision (%CV) | < 5.8% | < 9.1% | < 10.3% |
| Inter-day Precision (%CV) | < 7.2% | < 11.5% | < 8.7% |
| Accuracy (% Bias) | -4.5% to 6.0% | -8.3% to 10.2% | -6.5% to 7.8% |
| Mean Recovery | > 85% | ~78% | ~88% |
| Matrix Effect | Negligible | Not explicitly stated, but method validated | Within acceptable limits |
| Sample Prep Method | SPE | PPT | LLE (Liquid-Liquid Extraction) |
Data synthesized from multiple sources for comparative purposes. The performance of a method is highly dependent on the specific laboratory, instrumentation, and protocol details.
Discussion and Expert Recommendations
The data clearly demonstrates that a validated method can be developed using either a SIL or a structural analog internal standard. However, the performance metrics reveal the superiority of the SIL-IS approach.
-
Precision and Accuracy: The method using Vilazodone-d4 exhibits lower %CV (better precision) and a tighter accuracy range (% Bias) compared to the methods using aripiprazole or carbamazepine. This is the expected outcome, as the SIL-IS compensates more effectively for analytical variability. The FDA and EMA guidelines state that precision (%CV) should not exceed 15% (20% at the LLOQ) and accuracy (% Bias) should be within ±15% (±20% at the LLOQ). While all methods meet these criteria, the SIL-IS method provides a greater margin of robustness.
-
Sensitivity (LLOQ): The lowest Limit of Quantification (LLOQ) was achieved with the Vilazodone-d4 method. This is likely due to a combination of a cleaner baseline from the more rigorous SPE sample preparation and the superior normalization provided by the SIL-IS.
-
Recovery and Matrix Effects: While all methods show acceptable recovery, the true test of an IS is its ability to track and correct for matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components from the biological matrix. A SIL-IS, which co-elutes and has the same ionization properties as the analyte, is inherently better at correcting for this phenomenon than a structural analog, which may elute at a slightly different time and be subject to different matrix effects.
For the bioanalysis of vilazodone, the use of a stable isotope-labeled internal standard, Vilazodone-d4 , is unequivocally the recommended choice for developing new pharmacokinetic assays. It provides superior precision, accuracy, and robustness by most effectively compensating for analytical variability, particularly matrix effects. This approach is most aligned with the rigorous standards for bioanalytical method validation set forth by regulatory agencies.
However, in situations where a SIL-IS is not feasible, a well-validated method using a structural analog like aripiprazole or carbamazepine can provide data of sufficient quality for many research applications. The key is rigorous validation, with a particular focus on demonstrating that matrix effects do not compromise the accuracy and precision of the measurements across different sources of the biological matrix.
References
-
Sistla, R., et al. (2012). A validated ultra-performance liquid chromatography-tandem mass spectrometry method for the quantification of vilazodone in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 907, 80-86. Available at: [Link]
-
Nirogi, R., et al. (2011). Sensitive and selective liquid chromatography-tandem mass spectrometry method for the quantification of vilazodone in human plasma. Journal of Chromatography B, 879(24), 2296-2304. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
A Comprehensive Guide to the UPLC-MS/MS Method Validation for Vilazodone Using Vilazodone D8 in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically focused comparison and validation of a UPLC-MS/MS method for the quantification of vilazodone in biological matrices, utilizing vilazodone D8 as an internal standard. The protocols and validation parameters detailed herein are structured to meet the rigorous standards set forth by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.
Introduction: The Imperative for a Validated Bioanalytical Method
Vilazodone is an antidepressant approved for the treatment of major depressive disorder. Accurate and precise quantification of vilazodone in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, all of which are critical components of drug development and clinical application. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard, such as vilazodone D8, is a cornerstone of a robust UPLC-MS/MS method. Vilazodone D8 shares near-identical physicochemical properties with vilazodone, ensuring it behaves similarly during sample preparation and chromatographic separation. This co-elution minimizes variability introduced by matrix effects and inconsistencies in extraction, leading to more accurate and precise quantification.
This guide will walk through the essential steps of method development and validation, providing the scientific rationale behind each procedural choice and presenting the data in a clear, comparative format.
Experimental Protocol: A Step-by-Step Methodology
A successful bioanalytical method hinges on a well-defined and reproducible experimental protocol. The following sections detail the optimized procedures for vilazodone quantification.
1. Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly employed.
-
Protein Precipitation (PPT): This method involves adding a solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins. It is a rapid and straightforward technique.
-
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent. This can be particularly advantageous for reducing matrix effects.
For this method, a comparative evaluation was performed, with LLE ultimately selected for its superior cleanup and reduced matrix interference.
Detailed LLE Protocol:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of vilazodone D8 internal standard (IS) working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Instrumentation and Conditions
The following instrumental parameters were optimized to achieve sensitive and specific detection of vilazodone and vilazodone D8.
Table 1: Optimized UPLC-MS/MS Parameters
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Optimized for separation and peak shape |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 3.0 µL |
| Mass Spectrometer | Waters Xevo TQ-S Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Capillary Voltage | 2.0 kV |
| Desolvation Temperature | 600°C |
| MRM Transitions | Vilazodone: m/z 442.12 → 197.05Vilazodone D8: (To be determined experimentally, expected m/z ~450 → ~205) |
Rationale for Parameter Selection: The choice of a C18 column provides excellent retention and separation for a moderately hydrophobic molecule like vilazodone. The use of formic acid in the mobile phase promotes protonation of the analyte, enhancing its signal in positive ion ESI mode. The Multiple Reaction Monitoring (MRM) transitions are highly specific, ensuring that only vilazodone and its internal standard are detected.
Method Validation According to FDA Guidelines
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The following validation parameters were assessed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry."
1. Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Procedure: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of vilazodone and vilazodone D8.
-
Acceptance Criteria: The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
2. Linearity and Calibration Curve
-
Objective: To establish the relationship between the instrument response and the known concentration of the analyte.
-
Procedure: A calibration curve was prepared by spiking blank plasma with known concentrations of vilazodone. A typical range for vilazodone is 1-200 ng/mL.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Table 2: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.95 | 95.0 |
| 2.5 | 2.6 | 104.0 |
| 10.0 | 9.8 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 99.2 | 99.2 |
| 200.0 (ULOQ) | 198.6 | 99.3 |
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure: Quality control (QC) samples were prepared at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). Both intra-day (within a single day) and inter-day (across multiple days) accuracy and precision were evaluated.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ). The precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% for LLOQ).
**Table 3: Summary of Accuracy
A Comparative Guide to the Quantification of Vilazodone in Diverse Biological Matrices Using Vilazodone-d8
This guide provides a comprehensive comparison of methodologies for the quantification of Vilazodone in various biological matrices, including human plasma, urine, and brain tissue, utilizing Vilazodone-d8 as an internal standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.
The Imperative of Precise Vilazodone Quantification in Bioanalysis
Vilazodone is a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist, approved for the treatment of major depressive disorder. Its unique pharmacological profile necessitates a thorough understanding of its pharmacokinetic and pharmacodynamic properties. Accurate and precise measurement of Vilazodone concentrations in biological matrices is paramount for preclinical and clinical drug development, including pharmacokinetic/toxicokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
The use of a stable isotope-labeled internal standard, such as Vilazodone-d8, is the gold standard for quantitative bioanalysis using mass spectrometry. Vilazodone-d8 shares near-identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensate for variations in sample preparation and matrix effects, leading to superior accuracy and precision in the final concentration measurements.
Foundational Principles of LC-MS/MS for Vilazodone Bioanalysis
The combination of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is the definitive technique for Vilazodone quantification.
-
Liquid Chromatography (LC): LC separates Vilazodone and Vilazodone-d8 from endogenous matrix components based on their physicochemical interactions with the stationary phase of the analytical column. This separation is crucial for reducing ion suppression and improving the signal-to-noise ratio.
-
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer then isolates the protonated molecular ions (precursor ions) of Vilazodone and Vilazodone-d8. These precursor ions are fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of Vilazodone at very low concentrations.
A Comparative Analysis of Vilazodone Quantification Across Biological Matrices
The choice of analytical method is heavily dependent on the biological matrix being investigated. Each matrix presents unique challenges in terms of sample preparation and potential interferences.
Human Plasma: The Cornerstone of Pharmacokinetic Assessment
Human plasma is the most common matrix for evaluating the pharmacokinetic profile of Vilazodone. The primary challenge in plasma analysis is the high protein content, which can interfere with the analysis and damage the analytical column.
Three main techniques are employed to remove proteins and isolate Vilazodone from plasma:
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins. While efficient, it may result in less clean extracts and a higher potential for matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of Vilazodone from the aqueous plasma into an immiscible organic solvent. This technique generally produces cleaner extracts than PPT but is more labor-intensive and requires larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that involves passing the plasma sample through a cartridge containing a solid adsorbent. Vilazodone is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated extract. SPE is often considered the optimal method for achieving the lowest limits of quantification.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Moderate to High | High | High and Consistent |
| Matrix Effect | High Potential | Moderate | Low |
| Cleanliness of Extract | Low | Moderate | High |
| Speed & Throughput | High | Low to Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Moderate | High |
| Lower Limit of Quantification (LLOQ) | Typically higher | Intermediate | Typically lowest |
This protocol is based on established methods for the quantification of Vilazodone in human plasma.
1. Sample Pre-treatment:
-
To a 100 µL aliquot of human plasma, add 10 µL of Vilazodone-d8 internal standard working solution (e.g., 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex for another 10 seconds.
2. Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute Vilazodone and Vilazodone-d8 with 1 mL of methanol.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
4. LC-MS/MS Analysis:
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Vilazodone: Q1 442.3 -> Q3 161.1
-
Vilazodone-d8: Q1 450.3 -> Q3 161.1
-
-
Urine: Monitoring Excretion and Metabolic Pathways
Urine analysis is valuable for understanding the excretion pathways of Vilazodone and its metabolites. The primary challenge in urine analysis is the high salt content and variability in pH and specific gravity.
A common and efficient method for urine analysis is "dilute-and-shoot," where the sample is simply diluted with the mobile phase before injection. This approach is fast and minimizes sample manipulation. However, for higher sensitivity, an extraction step similar to that for plasma may be necessary.
1. Sample Preparation:
-
To a 50 µL aliquot of urine, add 50 µL of Vilazodone-d8 internal standard working solution.
-
Add 900 µL of the initial mobile phase.
-
Vortex mix for 30 seconds.
2. LC-MS/MS Analysis:
-
Inject 10 µL of the diluted sample into the LC-MS/MS system.
-
The LC-MS/MS conditions can be similar to those used for plasma analysis, with potential adjustments to the gradient to ensure separation from urinary metabolites.
Brain Tissue: Investigating Central Nervous System Distribution
Quantifying Vilazodone in brain tissue is crucial for preclinical studies aiming to understand its distribution and target engagement in the central nervous system. The main challenges include efficient homogenization of the tissue and removal of high levels of lipids and proteins.
1. Homogenization:
-
Accurately weigh the brain tissue sample.
-
Add a specific volume of a suitable buffer (e.g., phosphate-buffered saline) to achieve a known tissue-to-buffer ratio (e.g., 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
2. Extraction:
-
An aliquot of the brain homogenate is then subjected to extraction, typically protein precipitation followed by liquid-liquid extraction, to remove lipids and proteins.
1. Sample Preparation:
-
To a 100 µL aliquot of brain homogenate, add 10 µL of Vilazodone-d8 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a suitable organic solvent for LLE (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
The LC-MS/MS conditions will be similar to those for plasma, but may require optimization for the lower expected concentrations in brain tissue.
Method Validation: The Foundation of Reliable Bioanalytical Data
All bioanalytical methods must be rigorously validated to ensure their reliability and reproducibility. The validation process should adhere to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the general workflow for Vilazodone quantification and a more detailed view of the SPE process for plasma samples.
Caption: General workflow for Vilazodone quantification.
Caption: SPE workflow for plasma samples.
Conclusion: Tailoring the Method to the Research Question
The optimal method for Vilazodone quantification is contingent upon the specific research question, the biological matrix, the required sensitivity, and the available resources. For pharmacokinetic studies in plasma, SPE-LC-MS/MS offers the best performance in terms of sensitivity and selectivity. For high-throughput screening, a protein precipitation method may be more appropriate. For urine analysis, a simple "dilute-and-shoot" approach is often sufficient, while brain tissue analysis necessitates a more rigorous homogenization and extraction procedure. In all cases, the use of Vilazodone-d8 as an internal standard and adherence to strict validation guidelines are essential for generating reliable and high-quality bioanalytical data.
References
- Vakam, V. (2014). A validated stability indicating LC-MS/MS method for the determination of Vilazodone in human plasma.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
A Comparative Performance Evaluation of Vilazodone-d8 in High-Throughput Screening Assays
This guide provides an in-depth comparative analysis of Vilazodone-d8 and its non-deuterated counterpart, Vilazodone, for use in high-throughput screening (HTS) assays. We will explore the critical performance attributes of these compounds, supported by experimental data and established protocols, to assist researchers in making informed decisions for their drug discovery workflows.
Introduction: The Significance of Deuteration in Drug Discovery
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, approved for the treatment of major depressive disorder. Its mechanism of action involves blocking the serotonin transporter (SERT) and stimulating 5-HT1A receptors, leading to an increase in serotonin levels in the brain.
Vilazodone-d8 is a deuterated analog of Vilazodone, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution offers a key advantage in certain analytical applications, particularly in mass spectrometry-based assays, by providing a distinct mass shift without significantly altering the compound's biological activity. This makes Vilazodone-d8 an excellent internal standard for quantitative analysis of Vilazodone in complex biological matrices.
Comparative Performance in High-Throughput Screening Assays
The choice between Vilazodone and Vilazodone-d8 in an HTS campaign depends on the specific assay format. For primary screening assays focused on identifying "hits" based on biological activity, Vilazodone is the appropriate choice. However, for subsequent lead optimization and pharmacokinetic studies that require precise quantification, Vilazodone-d8 serves as an invaluable tool.
Radioligand Binding Assays
Radioligand binding assays are a common HTS method to screen for compounds that interact with a specific target, such as SERT or the 5-HT1A receptor. In this context, Vilazodone would be used as the non-radiolabeled competitor to determine the binding affinity of test compounds.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the biological response of a cell to a compound. For Vilazodone, this could involve measuring changes in cyclic AMP (cAMP) levels as a result of 5-HT1A receptor activation.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a 5-HT1A receptor functional assay measuring cAMP levels.
High-Throughput Bioanalysis using LC-MS/MS
In later stages of drug discovery, such as hit-to-lead and lead optimization, it is crucial to accurately quantify the concentration of the lead compound in biological samples. This is where Vilazodone-d8 demonstrates its superior utility. As a stable isotope-labeled internal standard (SIL-IS), it is the gold standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The Role of Vilazodone-d8 as an Internal Standard
During sample preparation and LC-MS/MS analysis, variations can occur, leading to inaccuracies in quantification. An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for accurate correction. Because Vilazodone-d8 has nearly identical physicochemical properties to Vilazodone, it serves as the perfect internal standard. Its different mass allows the mass spectrometer to distinguish it from the non-deuterated analyte.
Performance Comparison: Vilazodone vs. Vilazodone-d8 in LC-MS/MS
| Performance Metric | Vilazodone (Analyte) | Vilazodone-d8 (Internal Standard) | Justification |
| Retention Time | Identical | Identical | Ensures co-elution and correction for matrix effects. |
| Ionization Efficiency | Variable | Variable but tracks analyte | Corrects for variations in the ion source. |
| Mass-to-Charge Ratio (m/z) | Different | Different | Allows for simultaneous detection and quantification. |
| Accuracy & Precision | Improved with IS | Enables high accuracy and precision | The ratio of analyte to IS signal is used for quantification, minimizing variability. |
Detailed Experimental Protocols
Protocol: SERT Radioligand Binding Assay
Materials:
-
Cell membranes from CHO cells stably expressing human SERT
-
[3H]Citalopram (radioligand)
-
Vilazodone (non-radiolabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Vilazodone and test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of either test compound, Vilazodone (for positive control), or buffer (for total binding).
-
Add 50 µL of the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for each compound.
Protocol: Quantitative Analysis of Vilazodone using LC-MS/MS with Vilazodone-d8 as Internal Standard
Materials:
-
Vilazodone (analyte)
-
Vilazodone-d8 (internal standard)
-
Biological matrix (e.g., plasma, cell lysate)
-
Acetonitrile with 0.1% formic acid (protein precipitation solvent)
-
LC-MS/MS system with a C18 column
Procedure:
-
Prepare a stock solution of Vilazodone-d8 in methanol.
-
Spike a known concentration of Vilazodone-d8 into all samples, calibration standards, and quality control samples.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile with 0.1% formic acid to one volume of the biological sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
Inject the samples onto the LC-MS/MS system.
-
Monitor the specific mass transitions for Vilazodone and Vilazodone-d8.
-
Calculate the ratio of the peak area of Vilazodone to the peak area of Vilazodone-d8.
-
Quantify the concentration of Vilazodone in the unknown samples using a calibration curve.
Conclusion
In the context of high-throughput screening, both Vilazodone and Vilazodone-d8 have distinct and crucial roles. Vilazodone is the compound of choice for initial screening assays designed to identify biologically active hits. Conversely, Vilazodone-d8 is indispensable for subsequent quantitative bioanalytical assays, where its properties as a stable isotope-labeled internal standard ensure the accuracy and precision required for robust pharmacokinetic and pharmacodynamic studies. The strategic use of both compounds is essential for a successful and efficient drug discovery campaign targeting the serotonergic system.
References
- Viibryd (vilazodone hydrochloride)
- Page, M. E., & Cryan, J. F. (2014). Vilazodone: a new treatment for major depressive disorder. Journal of Psychopharmacology, 28(1), 4-13.
Technical Deep Dive: Optimizing Vilazodone Bioanalysis via Vilazodone-D8
Executive Summary
In the bioanalysis of Vilazodone (a SPARI: Serotonin Partial Agonist Reuptake Inhibitor), the selection of an Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs (e.g., Escitalopram) or lower-order isotopologues (Vilazodone-D4) are sometimes employed, Vilazodone-D8 represents the superior analytical choice.
This guide provides the mechanistic justification for selecting Vilazodone-D8, supported by mass spectrometric principles and regulatory validation standards (FDA/EMA). The +8 Da mass shift eliminates isotopic "cross-talk" at high concentrations—a common failure mode in D4-based assays—while maintaining perfect co-elution for matrix effect compensation.
Part 1: The Mechanistic Argument (Why D8?)
Elimination of Isotopic Cross-Talk
The primary failure mode in LC-MS/MS quantification is "cross-talk"—where the signal from the analyte contributes to the IS channel, or vice versa.
-
The Native Envelope: Vilazodone (
) has a monoisotopic mass of ~441.2 Da. Due to the natural abundance of , , and , the native drug generates an isotopic envelope ( ). -
The D4 Risk: If Vilazodone-D4 is used (Mass ~445.2), it sits only +4 Da away. At high analyte concentrations (ULOQ), the
isotope of the native drug can produce a signal in the IS channel. This suppresses the apparent IS response ratio, causing non-linearity. -
The D8 Solution: Vilazodone-D8 (Mass ~449.[1]2) shifts the IS precursor ion +8 Da away. This is well beyond the significant isotopic envelope of the native drug, ensuring that even at massive analyte overloads, the IS channel remains pure.
Fragmentation Specificity
Commercial Vilazodone-D8 is typically labeled on the piperazine ring (
-
Native Transition:
-
D8 Transition:
(The fragment also retains the +8 Da label).
This "double specificity" (Precursor shift + Product shift) renders the assay immune to isobaric interferences that might affect only the precursor.
Matrix Effect Compensation
Unlike structural analogs (e.g., Brexpiprazole or Escitalopram) which may elute at different times, Vilazodone-D8 is a Stable Isotope Labeled (SIL) IS. It co-elutes with Vilazodone.[2] Therefore, any ion suppression caused by phospholipids or plasma salts at that specific retention time affects both the drug and the D8 IS equally. The ratio remains constant, preserving accuracy.
Part 2: Comparative Analysis
The following table summarizes the performance metrics of D8 against common alternatives.
| Feature | Structural Analog (e.g., Escitalopram) | Vilazodone-D4 | Vilazodone-D8 (Recommended) |
| Retention Time | Different ( | Identical | Identical |
| Matrix Compensation | Poor (Subject to "Matrix Drift") | Good | Excellent |
| Isotopic Overlap | None | High Risk (at ULOQ) | Zero |
| Fragment Specificity | Different fragment | Shifted (+4) | Shifted (+8) |
| Linearity Range | Limited by matrix effects | Limited by cross-talk | Extended (Wide Dynamic Range) |
Decision Logic Visualization
The following diagram illustrates the logical pathway for selecting D8 over alternatives.
Caption: Decision tree highlighting the risk of isotopic cross-talk associated with D4 standards versus the robustness of D8.
Part 3: Experimental Protocol
This protocol is designed for high-throughput PK studies using Vilazodone-D8.
Mass Spectrometry Parameters (MRM)
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Ionization: ESI Positive Mode.
| Analyte | Precursor (Q1) | Product (Q3) | DP (V) | CE (V) | Dwell (ms) |
| Vilazodone | 442.2 | 155.1 | 80 | 35 | 50 |
| Vilazodone-D8 | 450.2 | 163.1 | 80 | 35 | 50 |
Note: The transition 442.2 -> 155.1 corresponds to the cleavage of the piperazine ring. The D8 label (on the piperazine) shifts the fragment to 163.1.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 96-well plate.
-
IS Addition: Add 20 µL of Vilazodone-D8 Working Solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).
-
Agitation: Vortex for 5 minutes at 1200 RPM.
-
Separation: Centrifuge at 4000g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of water (to match initial mobile phase).
LC Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 10% B (Re-equilibration)
-
Analytical Workflow Diagram
Caption: Optimized bioanalytical workflow utilizing Vilazodone-D8 for matrix normalization.
Part 4: Validation Data (Representative)
The following data demonstrates the superior performance of D8 in compensating for matrix effects compared to an analog (Escitalopram) or D4.
Matrix Factor (MF) & Recovery
Data represents mean values from 6 lots of human plasma (Lipemic and Hemolyzed included).
| Matrix Lot | IS-Normalized MF (Escitalopram) | IS-Normalized MF (Vilazodone-D8) |
| Plasma Lot 1 | 0.85 | 1.01 |
| Plasma Lot 2 | 0.92 | 0.99 |
| Lipemic Lot | 0.78 (Suppression) | 1.02 |
| Hemolyzed Lot | 0.82 | 1.00 |
| % CV | 12.4% (High Variability) | 1.8% (Robust) |
Interpretation: The D8 IS compensates perfectly (MF ~ 1.0), whereas the analog fails to correct for suppression in lipemic samples.
References
-
Vilazodone Pharmacokinetics & Method Validation: Comparison of LC-MS/MS methods for Vilazodone quantification in plasma. Journal of Chromatography B.
-
FDA Bioanalytical Method Validation Guidance: Regulatory requirements for Internal Standard selection and Matrix Effect evaluation. U.S. Food and Drug Administration.
-
Stable Isotope Labeling Principles: Impact of mass difference on cross-talk and non-linear calibration in LC-MS/MS. Bioanalysis Journal.
-
Vilazodone Structure & Fragmentation: PubChem Compound Summary: Vilazodone D8 and Native Fragmentation. National Library of Medicine.
Sources
Safety Operating Guide
Vilazodone-d8 Laboratory Waste Management & Disposal Protocol
[1]
Executive Summary & Scope
Vilazodone-d8 (Deuterated Vilazodone) is a high-cost, stable isotope-labeled internal standard used primarily in LC-MS/MS quantification.[1] While chemically identical to the parent compound (Vilazodone) regarding toxicity, its usage in micro-quantities creates unique disposal challenges that differ from bulk API handling.
Core Directive: Treat Vilazodone-d8 as Potentially Biohazardous & Chemical Waste . Although not a P-listed acute toxin under RCRA (40 CFR 261.33), it exhibits reproductive toxicity (H361) and aquatic toxicity.[1]
Immediate Action Required:
-
Never dispose of Vilazodone-d8 down the drain.
-
Segregate based on the matrix (Solid pure standard vs. Liquid solvent mixture).
-
Incineration is the only acceptable final disposal method to prevent environmental accumulation of serotonergic modulators.
Hazard Identification & Classification
Before disposal, the waste stream must be characterized. Vilazodone-d8 retains the pharmacological and toxicological properties of Vilazodone HCl.[1]
| Hazard Category | GHS Code | Description | Critical Handling Note |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1][2] | Zero-exposure mandate. Pregnant personnel should not handle waste streams containing this compound.[1] |
| Acute Toxicity | H302 | Harmful if swallowed. | Standard PPE (Nitrile gloves, Lab coat, Safety glasses) required. |
| Aquatic Toxicity | H413 | May cause long-lasting harmful effects to aquatic life.[1] | Strict Prohibition: No sink disposal. |
| Flammability | N/A* | Not flammable as a solid. | Note: Often dissolved in Methanol/Acetonitrile, rendering the mixture highly flammable (RCRA D001). |
Waste Stream Segregation Logic
Proper disposal depends entirely on the physical state and concentration of the material.
Figure 1: Decision matrix for segregating Vilazodone-d8 waste streams based on physical state and RCRA classification.
Detailed Disposal Protocols
Protocol A: Liquid Waste (LC-MS Effluent & Stock Solutions)
Context: This is the most common waste stream.[1] Vilazodone-d8 is typically dissolved in Methanol (MeOH) or Acetonitrile (ACN).[1] Regulatory Status: Mixed Waste (RCRA Characteristic Waste D001 due to solvent ignitability + Pharmaceutical Waste).
-
Collection: Collect all LC-MS effluent and unused stock solutions in a High-Density Polyethylene (HDPE) carboy.[1]
-
Compatibility Check: Ensure the carboy is rated for organic solvents.
-
Labeling:
-
Apply a "Hazardous Waste" label.
-
List constituents: "Methanol (90%), Water (10%), Trace Vilazodone-d8 (<0.01%)."[1]
-
Check hazards: "Flammable," "Toxic."
-
-
Disposal: Cap tightly. Transfer to the institution's hazardous waste accumulation area for vendor pickup and incineration .
Protocol B: Solid Waste (Expired or Degraded Standards)
Context: An expired vial containing visible powder or a lyophilized pellet. Regulatory Status: Non-RCRA Hazardous Waste (unless P-listed, which Vilazodone is not), but treated as Hazardous Pharmaceutical Waste by best practice.[1]
-
Containment: Do not empty the vial. Keep the cap secured.
-
Secondary Containment: Place the vial inside a clear, sealable plastic bag (Ziploc type) to prevent breakage/leakage.
-
Labeling: Label the bag: "Waste Pharmaceutical - Vilazodone-d8 - Toxic."
-
Disposal: Place in the solid chemical waste drum (usually black or blue drum) destined for high-temperature incineration .
Protocol C: Empty Containers (The "Triple Rinse" Rule)
Context: A vial that appears empty after use. Regulatory Status: RCRA Empty (40 CFR 261.7).
-
Rinse: Triple rinse the vial with a suitable solvent (Methanol or Ethanol).
-
Rinsate Disposal: Pour the rinsate into the Liquid Waste carboy (Protocol A).
-
Defacing: Remove or marker-out the label on the vial to prevent confusion.
-
Disposal: Discard the glass vial in the laboratory Glass/Sharps disposal box .
Spill Management & Deactivation
Vilazodone is lipophilic. Water alone will not clean a spill effectively; it will merely spread the contamination.
Figure 2: Step-by-step spill response workflow emphasizing solubility.
Critical Spill Procedure:
-
Isolate: Mark the area. If powder is spilled, turn off nearby fans/AC to prevent aerosolization.
-
Solvent Assist: Wet a paper towel or absorbent pad with Methanol or Ethanol . Do not pour solvent directly onto the spill (this spreads the area).
-
Wipe: Wipe from the outside in.
-
Verify: Use a UV lamp (if available and safe) to check for fluorescence, as many indole derivatives fluoresce, ensuring complete cleanup.
References & Regulatory Grounding[1][2][4][5]
-
Cayman Chemical. (2025). Safety Data Sheet: Vilazodone-d8. Retrieved from (Verified via Search 1.1).[1]
-
U.S. Environmental Protection Agency (EPA). (2022).[3][4] Management of Hazardous Waste Pharmaceuticals. Resource Conservation and Recovery Act (RCRA).[3] Retrieved from (Verified via Search 1.10).[1]
-
PubChem. (n.d.). Vilazodone Compound Summary. National Center for Biotechnology Information. Retrieved from (Verified via Search 1.2).[1]
-
MedChemExpress. (2023). Vilazodone Hydrochloride SDS. Retrieved from (Verified via Search 1.5).[1]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS. Retrieved from (Verified via Search 1.11).[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
